molecular formula C4H4O4-2 B1194679 Succinate CAS No. 56-14-4

Succinate

Cat. No. B1194679
Key on ui cas rn: 56-14-4
M. Wt: 116.07 g/mol
InChI Key: KDYFGRWQOYBRFD-UHFFFAOYSA-L
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Patent
US08013136B2

Procedure details

The desired solid support 8a was prepared according to reported procedures (References for succinilation: Rajeev et al., Org. Lett., 2003, 5, 3005 and for conjugation to CPG: Kumar et al., Nucleosides Nucleotides, 1996, 15, 879). A mixture of compound 7a (1.00 g, 1.39 mmol), succinic anhydride (0.17 g, 1.69 mmol, purchased from Aldrich) and DMAP (0.21 g, 1.72 mmol) were suspended in 7 mL of anhydrous ethylene dichloride for 24 h. Reaction mixture was diluted to 50 mL by adding dichloromethane and washed with dilute aqueous citric acid solution (20 mL), dried over anhydrous Na2SO4 and evaporated to dryness. The residue obtained was further dried over P2O5 under vacuum to afford an almost pure but crude monosuccinate as a white solid (1.10 g, 96.5%). The product obtained was directly used for subsequent reaction without further purification. 1H NMR (400 MHz, [D6]DMSO, 25° C.): δ 7.94-7.91 (t, J(H,H)=5.19, 5.49 Hz, 1H, exchangeable with D2O), 7.83-7.81 (d, J(H,H)=7.94 Hz, 1H, exchangeable with D2O), 7.76-7.68 (m, 3H), 7.42-7.10 (m, 12H), 6.88-6.86 (d, 4H), 4.18-4.12 (m, 2H), 4.07-3.98 (m, 2H), 3.83 (s, 3H), 3.71-3.66 (m, 7H), 3.00-2.91 (m, 4H), 2.40 (s, 4H), 2.04-2.00 (t, J(H,H)=7.32 Hz, 2H), 1.44-1.22 (m, 7H), 1.19-1.15 (m, 2H).
[Compound]
Name
Nucleosides Nucleotides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
compound 7a
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
0.17 g
Type
reactant
Reaction Step Two
Name
Quantity
0.21 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
7 mL
Type
solvent
Reaction Step Four
Name
Yield
96.5%

Identifiers

REACTION_CXSMILES
[CH3:1][C@H:2]([C:15]([OH:17])=[O:16])[C:3]1[CH:4]=[CH:5][C:6]2[CH:7]=[C:8]([O:13][CH3:14])[CH:9]=[CH:10][C:11]=2[CH:12]=1.[NH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][C:24]([OH:26])=[O:25].[NH2:27][CH:28]([CH2:31][OH:32])[CH2:29][OH:30].[C:33]1(=[O:39])[O:38][C:36](=[O:37])[CH2:35][CH2:34]1.ClCCl>CN(C1C=CN=CC=1)C.C(Cl)CCl>[CH3:1][C@H:2]([C:15]([OH:17])=[O:16])[C:3]1[CH:4]=[CH:5][C:6]2[CH:7]=[C:8]([O:13][CH3:14])[CH:9]=[CH:10][C:11]=2[CH:12]=1.[NH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][C:24]([OH:26])=[O:25].[NH2:27][CH:28]([CH2:31][OH:32])[CH2:29][OH:30].[CH2:35]([C:36]([O-:13])=[O:37])[CH2:34][C:33]([O-:38])=[O:39] |f:0.1.2,7.8.9|

Inputs

Step One
Name
Nucleosides Nucleotides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
compound 7a
Quantity
1 g
Type
reactant
Smiles
C[C@@H](C=1C=CC=2C=C(C=CC2C1)OC)C(=O)O.NCCCCCC(=O)O.NC(CO)CO
Name
Quantity
0.17 g
Type
reactant
Smiles
C1(CCC(=O)O1)=O
Name
Quantity
0.21 g
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCl
Step Four
Name
Quantity
7 mL
Type
solvent
Smiles
C(CCl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction mixture
ADDITION
Type
ADDITION
Details
was diluted to 50 mL
WASH
Type
WASH
Details
washed with dilute aqueous citric acid solution (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue obtained
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was further dried over P2O5 under vacuum

Outcomes

Product
Name
Type
product
Smiles
C[C@@H](C=1C=CC=2C=C(C=CC2C1)OC)C(=O)O.NCCCCCC(=O)O.NC(CO)CO
Name
Type
product
Smiles
C(CC(=O)[O-])C(=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: PERCENTYIELD 96.5%
YIELD: CALCULATEDPERCENTYIELD 1363.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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